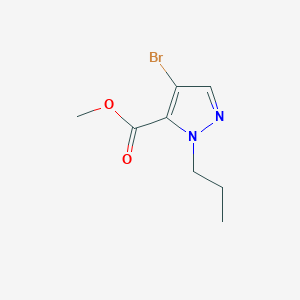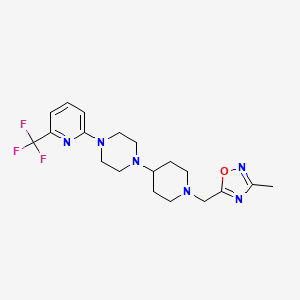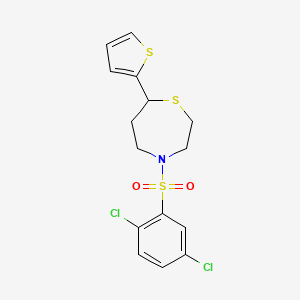![molecular formula C20H25N5O3 B2407056 8-(2,3-Dimethylphenyl)-3-(2-Ethoxyethyl)-1-Methyl-7,8-Dihydro-1H-Imidazo[2,1-f]Purin-2,4(3H,6H)-dion CAS No. 916030-02-9](/img/structure/B2407056.png)
8-(2,3-Dimethylphenyl)-3-(2-Ethoxyethyl)-1-Methyl-7,8-Dihydro-1H-Imidazo[2,1-f]Purin-2,4(3H,6H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
BenchChem offers high-quality 8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
Diese Verbindung wurde auf ihr Potenzial als Antitumormittel untersucht. Forscher haben ihre zytotoxischen Wirkungen auf Krebszellen untersucht, um ihren Wirkmechanismus zu verstehen und ihre Wirksamkeit gegen verschiedene Krebsarten zu bewerten. Weitere Studien sind erforderlich, um ihre spezifischen Ziele und potenziellen klinischen Anwendungen zu bestimmen .
Entzündungshemmende Aktivität
Die Struktur der Verbindung lässt vermuten, dass sie entzündungshemmende Eigenschaften besitzt. Forscher haben ihre Auswirkungen auf entzündungsfördernde Signalwege untersucht, darunter die Zytokinproduktion und die Aktivierung von Immunzellen. Das Verständnis ihrer entzündungshemmenden Mechanismen könnte zur Entwicklung neuer therapeutischer Wirkstoffe führen .
Antivirales Potenzial
Angesichts des zunehmenden Bedarfs an antiviralen Medikamenten haben Wissenschaftler die Fähigkeit dieser Verbindung untersucht, die Virusreplikation zu hemmen. Vorläufige Studien deuten darauf hin, dass sie virale Enzyme oder die Proteinsynthese stören kann. Es sind jedoch weitere Forschungsarbeiten erforderlich, um ihre antivirale Aktivität zu validieren und ihre potenziellen Anwendungen zu untersuchen .
Herz-Kreislauf-Effekte
Die purinbasierte Struktur der Verbindung deutet auf mögliche Herz-Kreislauf-Effekte hin. Forscher haben ihre Auswirkungen auf Blutgefäße, die Thrombozytenaggregation und die Herzfunktion untersucht. Die Untersuchung ihrer Wechselwirkungen mit relevanten Rezeptoren und Signalwegen könnte Einblicke in die Herz-Kreislauf-Gesundheit liefern .
Neuroprotektive Eigenschaften
Neurodegenerative Erkrankungen stellen eine große Herausforderung dar. Einige Studien haben untersucht, ob diese Verbindung neuroprotektive Wirkungen zeigt, indem sie neuronale Signalwege, oxidativen Stress oder Entzündungen moduliert. Weitere Untersuchungen sind erforderlich, um ihr Potenzial bei der Behandlung von Erkrankungen wie Alzheimer oder Parkinson zu ermitteln .
Stoffwechselstörungen
Die einzigartige Struktur der Verbindung kann Stoffwechselprozesse beeinflussen. Forscher haben ihre Auswirkungen auf den Glukosestoffwechsel, die Lipidregulation und die Insulinempfindlichkeit untersucht. Das Verständnis ihrer Auswirkungen auf Stoffwechselwege könnte zu therapeutischen Anwendungen für die Diabetes- oder Adipositasbehandlung führen .
Eigenschaften
IUPAC Name |
6-(2,3-dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-5-28-12-11-25-18(26)16-17(22(4)20(25)27)21-19-23(9-10-24(16)19)15-8-6-7-13(2)14(15)3/h6-8H,5,9-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYYOAPHIOWSEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC(=C4C)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2406973.png)
![Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B2406976.png)
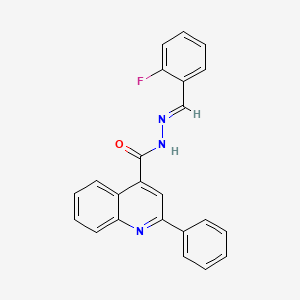
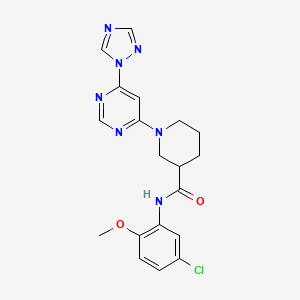

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2406981.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2406983.png)
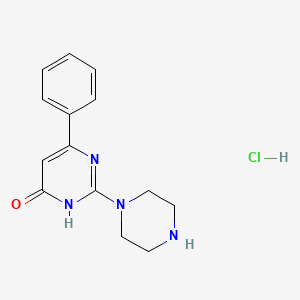
![Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B2406987.png)
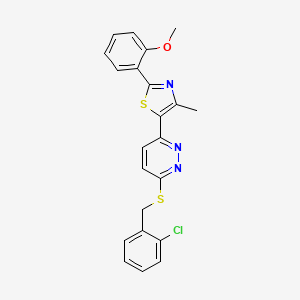
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide](/img/structure/B2406991.png)
